molecular formula C15H20N2O2 B12840977 Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B12840977
M. Wt: 260.33 g/mol
InChI Key: ZBSHLSVNDUWEGB-UHFFFAOYSA-N
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Description

Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure consists of a benzyl group attached to a bicyclo[2.2.1]heptane ring system, which is further functionalized with an amino group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Benzyl Group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using benzyl halides.

    Formation of the Carbamate: The final step involves the reaction of the amine with a chloroformate to form the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and high-pressure hydrogenation for the reduction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the carbamate group, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or modified carbamates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore. Its bicyclic structure and functional groups could interact with biological targets, making it a candidate for drug development, particularly in the areas of enzyme inhibition or receptor modulation.

Industry

In materials science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bicyclic structure could provide a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
  • Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

Uniqueness

Compared to similar compounds, Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is unique due to the presence of the amino group, which can participate in a wider range of chemical reactions and interactions. This makes it more versatile for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C15H20N2O2/c16-14-6-8-15(11-14,9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11,16H2,(H,17,18)

InChI Key

ZBSHLSVNDUWEGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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